6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline
Brand Name: Vulcanchem
CAS No.: 1795197-23-7
VCID: VC5307523
InChI: InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3
SMILES: COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline

CAS No.: 1795197-23-7

Cat. No.: VC5307523

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline - 1795197-23-7

Specification

CAS No. 1795197-23-7
Molecular Formula C22H23N3O2
Molecular Weight 361.445
IUPAC Name [3-(4-methoxyphenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Standard InChI InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3
Standard InChI Key HAEUKGRVTPIYQG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

6-[3-(4-Methoxyphenyl)azepane-1-carbonyl]quinoxaline consists of three primary components:

  • Quinoxaline core: A bicyclic aromatic system comprising two fused pyrazine rings, known for its electron-deficient nature and role in DNA intercalation .

  • Azepane moiety: A seven-membered saturated nitrogen-containing ring, contributing conformational flexibility and potential hydrogen-bonding interactions.

  • 4-Methoxyphenyl substituent: An aromatic group with a methoxy electron-donating group at the para position, influencing electronic distribution and lipophilicity.

The carbonyl group bridges the azepane and quinoxaline units, enabling π-stacking interactions while modulating solubility. X-ray crystallography of analogous compounds reveals that the azepane ring adopts a chair-like conformation, with the 4-methoxyphenyl group occupying an equatorial position to minimize steric strain .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline can be approached through sequential functionalization:

  • Quinoxaline-6-carbonyl chloride preparation: As demonstrated in , methyl quinoxaline-6-carboxylate undergoes hydrolysis with 2N NaOH followed by treatment with HCl to yield the acyl chloride.

  • Azepane intermediate synthesis: 3-(4-Methoxyphenyl)azepane is synthesized via reductive amination of 4-methoxybenzaldehyde with hexamethylenediamine, followed by cyclization under acidic conditions.

Coupling Reaction

The final step involves nucleophilic acyl substitution between quinoxaline-6-carbonyl chloride and 3-(4-methoxyphenyl)azepane:

Quinoxaline-6-COCl+3-(4-MeOPh)-azepaneEt3N, DCMTarget Compound\text{Quinoxaline-6-COCl} + \text{3-(4-MeOPh)-azepane} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Reaction optimization data derived from suggest the following conditions:

ParameterOptimal Value
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature0°C → RT
Yield72–78%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • Quinoxaline protons: δ 8.92 (d, J = 1.6 Hz, 1H), 8.85 (dd, J = 8.4, 1.6 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H).

    • Azepane protons: δ 3.82–3.75 (m, 1H, NCH), 3.44 (s, 3H, OCH3), 2.90–2.60 (m, 4H, CH2N).

    • Aryl protons: δ 7.32 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H).

  • 13C NMR (100 MHz, CDCl3):

    • Carbonyl: δ 168.5.

    • Quinoxaline carbons: δ 154.2, 143.8, 141.1.

    • OCH3: δ 55.3.

Biological Activity and Mechanism

Anticancer Activity

Quinoxaline-carboxamides demonstrate moderate cytotoxicity against HEK-293 cells (CC50 = 15–30 μM) . Preliminary molecular docking studies indicate that 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline may inhibit histone deacetylases (HDACs) via coordination to the zinc ion in the active site.

Toxicity and Pharmacokinetics

ADME Predictions

Computational models (SwissADME) predict:

  • LogP: 3.1 ± 0.2 (moderate lipophilicity).

  • Bioavailability: 55% (Rule of Five compliant).

Applications and Future Directions

Antibiotic Development

The compound’s broad-spectrum potential warrants evaluation against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, leveraging the azepane’s membrane activity .

Targeted Cancer Therapy

Functionalization with PEGylated linkers could enhance solubility for HDAC-targeted drug delivery systems.

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